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Compound of Interest

Compound Name: 4-Butoxy-3-methoxybenzaldehyde

Cat. No.: B1271677

For researchers, scientists, and drug development professionals, the accurate synthesis and
characterization of chemical compounds are paramount. This guide provides a comprehensive
comparison of spectroscopic data to validate the synthesis of 4-Butoxy-3-
methoxybenzaldehyde, a valuable intermediate in various chemical syntheses.

The target compound, 4-Butoxy-3-methoxybenzaldehyde, is commonly synthesized via the
Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an
alkoxide. In this specific synthesis, the phenolic hydroxyl group of vanillin (4-hydroxy-3-
methoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion. This phenoxide
then acts as a nucleophile, attacking the electrophilic carbon of a butyl halide, such as 1-
bromobutane, to form the desired ether product.

This guide outlines the expected outcomes from various spectroscopic methods—Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to
confirm the successful synthesis of 4-Butoxy-3-methoxybenzaldehyde and to distinguish it
from the starting materials.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for the starting materials (Vanillin
and 1-Bromobutane) and the final product (4-Butoxy-3-methoxybenzaldehyde). Careful
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comparison of the spectra obtained from the synthesized product with this reference data is

crucial for confirming its identity and purity.

Table 1: *H NMR Spectral Data (Chemical Shift & [ppm])

4-Butoxy-3-
Assignment Vanillin 1-Bromobutane methoxybenzaldehy
de

Aldehyde (-CHO) ~90.82 ~9.84
Aromatic (H-2) ~7.42 (d) ~7.43 (d)
Aromatic (H-6) ~7.42 (dd) ~7.41 (dd)
Aromatic (H-5) ~7.05 (d) ~6.96 (d)
Hydroxyl (-OH) ~6.39 (s)
Methoxy (-OCHs) ~3.96 (s) ~3.90 (s)
Butoxy (-

~3.41 (1) ~4.06 (t)
OCH2CH2CH2CH5)
Butoxy (- )

~1.82 (quint) ~1.85 (sext)
OCH2CH2CH2CH5)
Butoxy (-

~1.48 (sext) ~1.51 (sext)
OCH2CH2CH2CH3)
Butoxy (-

~0.95 (1) ~0.99 (1)
OCH2CH2CH2CH5)

Table 2: 13C NMR Spectral Data (Chemical Shift & [ppm])
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4-Butoxy-3-
Assignment Vanillin 1-Bromobutane methoxybenzaldehy

de
Aldehyde (C=0) ~191.1 - ~191.0
Aromatic (C-4) ~151.7 - ~153.8
Aromatic (C-3) ~147.2 - ~149.5
Aromatic (C-1) ~129.9 - ~130.0
Aromatic (C-6) ~127.6 - ~126.5
Aromatic (C-2) ~114.6 - ~111.9
Aromatic (C-5) ~108.7 - ~111.4
Methoxy (-OCH3) ~56.0 - ~56.0
Butoxy (-OCHz2) - ~33.5 ~68.8
Butoxy (-CH2CHy2) - ~31.0 ~31.2
Butoxy (-CH2CHs3) - ~19.2 ~19.3
Butoxy (-CHs) - ~13.5 ~13.9

Table 3: IR Spectroscopy Data (Wavenumber cm~1)
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4-Butoxy-3-
Functional Group Vanillin 1-Bromobutane methoxybenzaldehy

de
O-H stretch (phenolic)  ~3200-3400 (broad) - Absent
C-H stretch (aromatic)  ~3000-3100 - ~3000-3100
C-H stretch (aliphatic) ~ ~2850-2970 ~2870-2960 ~2870-2960
C=0 stretch

~1665 - ~1680
(aldehyde)
C=C stretch
] ~1585, ~1510 - ~1580, ~1510
(aromatic)
C-O stretch (ether) ~1270, ~1155 ~1100 ~1260, ~1135
C-Br stretch - ~560-650 Absent
Table 4: Mass Spectrometry Data (m/z)

4-Butoxy-3-
Assignment Vanillin 1-Bromobutane methoxybenzaldehy

de

136/138 (due to Br
Molecular lon [M]* 152 ) 208
isotopes)
[M-H]* 151 - 207
[M-CHs]* 137 - 193
[M-CHOJ* 123 - 179
[M-CaHos]* (loss of
- - 151

butyl group)

[CaHo]* (butyl cation)

57

57 (if fragmentation

occurs)
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Experimental Protocols

Synthesis of 4-Butoxy-3-methoxybenzaldehyde via Williamson Ether Synthesis
o Materials:

o Vanillin

o 1-Bromobutane

o Potassium Carbonate (K2COs), anhydrous

o Acetone, anhydrous

o Diethyl ether

o Saturated sodium chloride solution (brine)

o Anhydrous magnesium sulfate (MgSQOa)
» Procedure:

o In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
vanillin (1.0 equivalent) in anhydrous acetone.

o Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
o Stir the mixture vigorously at room temperature for 20-30 minutes.
o Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

o Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o After the reaction is complete, cool the mixture to room temperature and filter to remove
the potassium carbonate.

o Concentrate the filtrate under reduced pressure to remove the acetone.
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o Dissolve the residue in diethyl ether and wash with water and then brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

o Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

e 1H and 3C NMR Spectroscopy:

o Prepare a sample by dissolving 5-10 mg of the substance in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube.

o Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

o Process the data, including Fourier transformation, phase correction, and baseline
correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an
internal standard.

e Infrared (IR) Spectroscopy:

o Obtain the IR spectrum of the sample using an FT-IR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory for liquid or solid samples.

o Record the spectrum over the range of 4000-400 cm~1.

o lIdentify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

e Mass Spectrometry (MS):

o Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-
MS) for volatile compounds.

o lonize the sample using a suitable method, such as Electron lonization (EI).
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o Analyze the mass-to-charge ratio (m/z) of the resulting ions to determine the molecular
weight and fragmentation pattern of the compound.

Mandatory Visualization

Synthesis Spectroscopic Validation

Data Comparison
& Structure Confirmation

‘Williamson Ether Synthesis
(Reflux)

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic validation of 4-Butoxy-3-
methoxybenzaldehyde.

Discussion of Expected Spectroscopic Changes

The successful synthesis of 4-Butoxy-3-methoxybenzaldehyde from vanillin and 1-
bromobutane will result in distinct and predictable changes in the spectroscopic data:

» 1H NMR: The most significant change will be the disappearance of the broad singlet
corresponding to the phenolic hydroxyl proton of vanillin. Concurrently, new signals will
appear in the aliphatic region, characteristic of the butyl group: a triplet around 4.06 ppm for
the -OCH2- protons, and multiplets for the other methylene groups, and a triplet for the
terminal methyl group.
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e 13C NMR: The carbon spectrum will show the appearance of four new signals corresponding
to the butyl group. The chemical shift of the aromatic carbon attached to the oxygen (C-4)
will also shift slightly downfield due to the ether linkage.

» IR Spectroscopy: The broad absorption band of the phenolic O-H stretch in vanillin's
spectrum will be absent in the product's spectrum. The presence of new C-H stretching
vibrations from the butyl group will be observed. The characteristic C-Br stretch from 1-
bromobutane will also be absent.

e Mass Spectrometry: The molecular ion peak will shift from m/z 152 for vanillin to m/z 208 for
the product, confirming the addition of the butyl group (CaHe, mass = 57) and the loss of a
proton. A key fragment at m/z 151, corresponding to the loss of the butyl radical, provides
strong evidence for the formation of the ether.

Conclusion

By systematically applying and comparing the data from *H NMR, 3C NMR, IR spectroscopy,
and mass spectrometry, researchers can confidently validate the successful synthesis of 4-
Butoxy-3-methoxybenzaldehyde. The disappearance of key functional group signals from the
starting materials and the appearance of new, characteristic signals for the product provide
unambiguous evidence of the chemical transformation. This rigorous spectroscopic analysis is
an indispensable step in ensuring the identity, purity, and quality of synthesized compounds for
further research and development.

 To cite this document: BenchChem. [Spectroscopic Validation of 4-Butoxy-3-
methoxybenzaldehyde Synthesis: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1271677#validation-of-4-butoxy-3-
methoxybenzaldehyde-synthesis-via-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1271677?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

